
3-Nitro-1-(trifluoromethanesulfinyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-1-(trifluoromethanesulfinyl)naphthalene is an organic compound with the molecular formula C₁₁H₆F₃NO₃S It is characterized by the presence of a nitro group (-NO₂) and a trifluoromethanesulfinyl group (-SO₂CF₃) attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-(trifluoromethanesulfinyl)naphthalene typically involves the nitration of 1-(trifluoromethanesulfinyl)naphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-1-(trifluoromethanesulfinyl)naphthalene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Amino-1-(trifluoromethanesulfinyl)naphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Nitro-1-(trifluoromethanesulfonyl)naphthalene.
Applications De Recherche Scientifique
3-Nitro-1-(trifluoromethanesulfinyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Nitro-1-(trifluoromethanesulfinyl)naphthalene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethanesulfinyl group can engage in strong electron-withdrawing interactions. These properties make the compound a valuable tool in studying various biochemical pathways and molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitro-1-(trifluoromethylsulfonyl)naphthalene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-Nitro-1-naphthaldehyde: Contains an aldehyde group instead of a trifluoromethanesulfinyl group.
1-Nitro-2-(trifluoromethanesulfinyl)benzene: A benzene derivative with similar functional groups.
Uniqueness
The presence of these groups allows for diverse chemical transformations and interactions, making it a versatile compound in various research fields .
Propriétés
Numéro CAS |
88581-13-9 |
|---|---|
Formule moléculaire |
C11H6F3NO3S |
Poids moléculaire |
289.23 g/mol |
Nom IUPAC |
3-nitro-1-(trifluoromethylsulfinyl)naphthalene |
InChI |
InChI=1S/C11H6F3NO3S/c12-11(13,14)19(18)10-6-8(15(16)17)5-7-3-1-2-4-9(7)10/h1-6H |
Clé InChI |
HIKJZZYXDBAYQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2S(=O)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



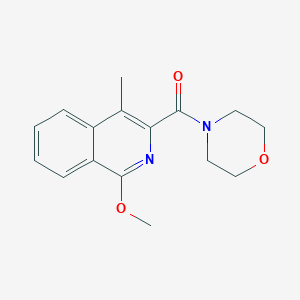
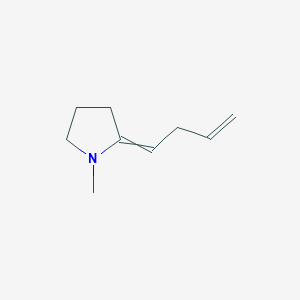

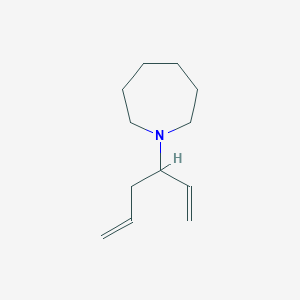
![Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14380014.png)
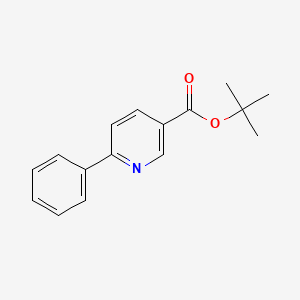
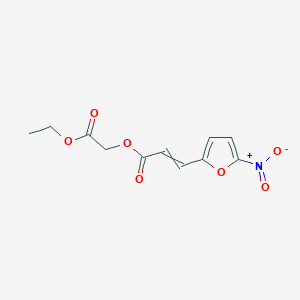
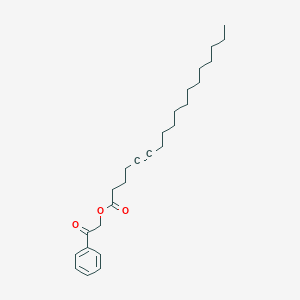
![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)
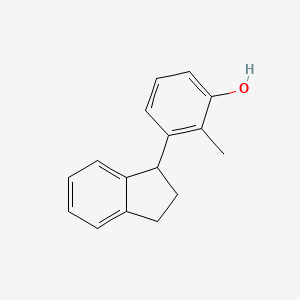

![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide](/img/structure/B14380054.png)
